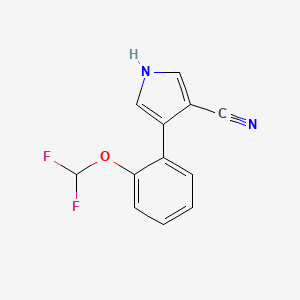
4-(2-(Difluoromethoxy)phenyl)-1H-pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Difluoromethoxy)phenyl)-1H-pyrrole-3-carbonitrile: is an organic compound that features a pyrrole ring substituted with a difluoromethoxyphenyl group and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Difluoromethoxy)phenyl)-1H-pyrrole-3-carbonitrile typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving an amine and a diketone.
Introduction of the Difluoromethoxyphenyl Group: This step involves the reaction of the pyrrole ring with a difluoromethoxybenzene derivative under suitable conditions, such as the use of a base and a solvent like dimethylformamide.
Addition of the Carbonitrile Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction of the carbonitrile group.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethoxy group under basic conditions.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Novel Compounds:
Biology:
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving pyrrole-containing biomolecules.
Medicine:
Drug Development: Due to its unique structure, the compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of 4-(2-(Difluoromethoxy)phenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins or enzymes. The carbonitrile group can form hydrogen bonds with active site residues, facilitating binding and activity. The pyrrole ring can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
- 4-(Difluoromethoxy)phenyl isocyanate
- 4-(Difluoromethoxy)phenyl isothiocyanate
- 4-(Difluoromethoxy)phenylamine
Comparison:
- 4-(Difluoromethoxy)phenyl isocyanate: This compound contains an isocyanate group instead of a carbonitrile group, making it more reactive and suitable for different types of chemical reactions.
- 4-(Difluoromethoxy)phenyl isothiocyanate: The isothiocyanate group imparts different reactivity and biological activity compared to the carbonitrile group.
- 4-(Difluoromethoxy)phenylamine: The amine group in this compound makes it more basic and nucleophilic, leading to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
87388-20-3 |
|---|---|
Molekularformel |
C12H8F2N2O |
Molekulargewicht |
234.20 g/mol |
IUPAC-Name |
4-[2-(difluoromethoxy)phenyl]-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H8F2N2O/c13-12(14)17-11-4-2-1-3-9(11)10-7-16-6-8(10)5-15/h1-4,6-7,12,16H |
InChI-Schlüssel |
BFPDNOLIFQLHFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CNC=C2C#N)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763955.png)
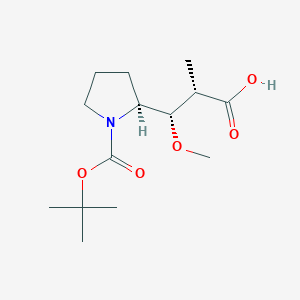
![6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11763966.png)
![6-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B11763984.png)
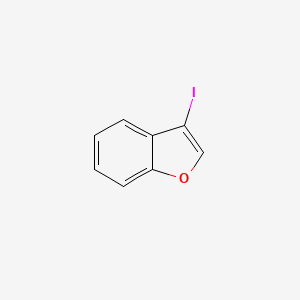

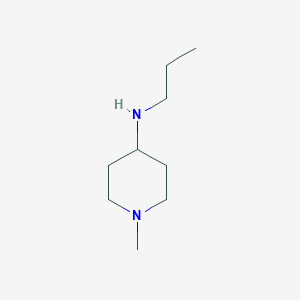
![tert-Butyl 2-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11763999.png)

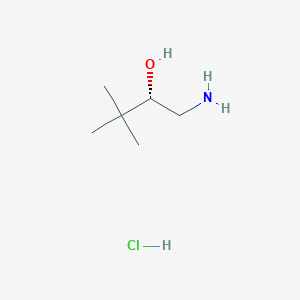

![ethyl 2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11764036.png)
